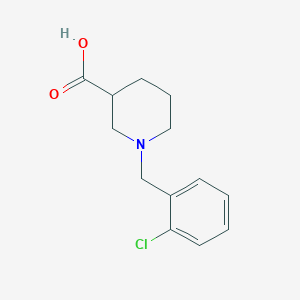

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSWYRVKZKNXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397842 | |

| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853649-08-8 | |

| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of the target compound.

Introduction

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, also known as 1-(2-Chlorobenzyl)nipecotic acid, is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its structural motif, featuring a substituted piperidine ring, is a common scaffold in a variety of biologically active molecules. The presence of the 2-chlorobenzyl group can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates, making this compound a key intermediate for the synthesis of novel therapeutics.[1][2]

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of receptors and enzymes.[1] The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for drug discovery programs. This guide will explore the most practical and efficient methods for the synthesis of this important molecule, providing the necessary detail for replication in a laboratory setting.

Synthetic Pathways

Two principal synthetic routes are commonly employed for the preparation of N-substituted piperidine-3-carboxylic acids: direct N-alkylation of piperidine-3-carboxylic acid and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway A: Direct N-Alkylation

This is a classical and straightforward approach based on the nucleophilic substitution reaction between the secondary amine of piperidine-3-carboxylic acid and an electrophilic benzylating agent, such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thus driving the reaction to completion.

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product.

Causality of Experimental Choices:

-

Alkylating Agent: 2-Chlorobenzyl bromide is often preferred over the chloride due to the better leaving group ability of the bromide ion, which can lead to faster reaction rates.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used inorganic base that is inexpensive, effective, and easily removed during workup.[3] Other bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.[3]

Experimental Protocols

Protocol for Direct N-Alkylation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Piperidine-3-carboxylic acid | 129.16 | 1.29 g | 1.0 |

| 2-Chlorobenzyl bromide | 205.49 | 2.26 g | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Deionized water | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add piperidine-3-carboxylic acid (1.29 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 2-chlorobenzyl bromide (2.26 g, 11 mmol) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the pure 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.

Protocol for Reductive Amination

This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of piperidine-3-carboxylic acid and 2-chlorobenzaldehyde, which is then reduced in situ by a suitable reducing agent to the desired tertiary amine.

Mechanism: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.

Causality of Experimental Choices:

-

Aldehyde: 2-Chlorobenzaldehyde is the carbonyl partner for this reaction.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic than other borohydrides and does not readily reduce the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[4]

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to avoid reaction with the reducing agent.[4]

-

Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Piperidine-3-carboxylic acid | 129.16 | 1.29 g | 1.0 |

| 2-Chlorobenzaldehyde | 140.57 | 1.55 g | 1.1 |

| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 1.5 |

| Dichloromethane (DCM) | 84.93 | 30 mL | - |

| Acetic Acid | 60.05 | 0.06 mL | 0.1 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Deionized water | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1.29 g, 10 mmol) and 2-chlorobenzaldehyde (1.55 g, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Add a catalytic amount of glacial acetic acid (0.06 mL, 1 mmol).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC (dichloromethane:methanol, 9:1).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure product.

Visualization of Synthetic Pathways

Sources

An In-depth Technical Guide to 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS No: 853649-08-8), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its reactivity and potential derivatization. The document elucidates the compound's established and potential roles in drug development, particularly as a scaffold for central nervous system (CNS) agents, anticancer therapeutics, and cholinesterase inhibitors. Methodologies for analytical characterization and quality control are also detailed, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical intermediate.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a quintessential "privileged scaffold" in drug discovery, a structural motif frequently found in clinically approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane transport, and often, reduced toxicity. Within this class, 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid emerges as a particularly valuable intermediate.

Its structure is a deliberate convergence of three key chemical moieties:

-

The Piperidine Core: A saturated six-membered heterocycle that provides a three-dimensional framework, crucial for precise interaction with biological targets.

-

The 3-Carboxylic Acid Group: A versatile chemical "handle" that can be readily converted into a wide array of functional groups (esters, amides, etc.), allowing for the systematic exploration of structure-activity relationships (SAR).

-

The N-(2-Chlorobenzyl) Group: This substituent significantly influences the molecule's lipophilicity and steric profile, directing its binding affinity and selectivity for specific receptors. Positional isomerism of the chlorine atom is known to impact pharmacokinetics and target selectivity.

Primarily, this compound serves as a foundational building block for the synthesis of novel therapeutics, especially those targeting the central nervous system, such as analgesics and treatments for depression.

Core Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and formulation. The key characteristics of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 853649-08-8 | |

| Molecular Formula | C₁₃H₁₆ClNO₂ | |

| Molecular Weight | 253.73 g/mol | |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 387.0 ± 37.0 °C | |

| Density (Predicted) | 1.268 g/cm³ | |

| pKa (Predicted) | 3.84 ± 0.20 (for the carboxylic acid) |

Solubility & Stability Insights:

The parent molecule, piperidine-3-carboxylic acid, shows moderate solubility in water, which is enhanced in polar organic solvents like methanol and ethanol. The introduction of the lipophilic 2-chlorobenzyl group in the target compound is expected to decrease its aqueous solubility while increasing its solubility in less polar organic solvents. For applications requiring aqueous solubility, the compound is often prepared as a hydrochloride salt, which improves its dissolution characteristics. The compound is stable under standard storage conditions (room temperature, sealed, dry).

Synthesis and Chemical Reactivity

A Validated Synthetic Workflow: Reductive Amination

The most direct and industrially scalable approach to synthesizing 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is through the reductive amination of piperidine-3-carboxylic acid (also known as nipecotic acid) with 2-chlorobenzaldehyde. This method is efficient and relies on readily available starting materials.

Caption: Synthetic workflow via reductive amination.

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a stirred solution of piperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-chlorobenzaldehyde (1.1 eq.).

-

Schiff Base Formation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the intermediate iminium ion (the protonated Schiff base) is often facilitated by the slightly acidic nature of the carboxylic acid starting material.

-

Reduction: Carefully add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.

-

Causality Note: NaBH(OAc)₃ is the preferred reagent for reductive aminations as it is less basic and less reactive towards the aldehyde starting material than other hydrides like sodium borohydride (NaBH₄), minimizing side reactions. It is particularly effective at reducing the intermediate iminium ion.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

Key Reaction Pathways for Derivatization

The true value of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid lies in its potential for further chemical modification.

-

Carboxylic Acid Modifications: The acid functionality is a prime site for creating diverse libraries of compounds. It can be readily converted to esters, amides (via coupling with various amines), or reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring Substitution: The 2-chlorobenzyl group can undergo nucleophilic aromatic substitution reactions, though this typically requires harsh conditions. More commonly, it influences the electronic and steric properties of the molecule's binding interactions.

-

Piperidine Ring Oxidation/Reduction: While the tertiary amine is relatively stable, strong oxidizing agents can lead to the formation of an N-oxide.

Significance in Drug Discovery & Development

This scaffold has been investigated for multiple therapeutic applications, leveraging the unique properties of the piperidine core.

Potential Mechanisms of Action

A. Cholinesterase Inhibition: Derivatives of piperidine are known to act as cholinesterase inhibitors. These agents block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for neurodegenerative conditions like Alzheimer's disease. The N-benzylpiperidine moiety is a key pharmacophore for this activity.

Caption: Inhibition of Acetylcholinesterase (AChE).

B. Anticancer Activity: Studies have demonstrated that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid has cytotoxic potential against certain cancer cell lines, such as hypopharyngeal tumor cells (FaDu). The proposed mechanism is the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells. This suggests its potential as a scaffold for developing novel anticancer agents.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of any chemical intermediate used in pharmaceutical development.

5.1. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group (typically in the δ 7.0-7.5 ppm range), a singlet for the benzylic CH₂ protons, and a complex series of multiplets for the diastereotopic protons of the piperidine ring and the methine proton at the C3 position.

-

¹³C NMR: The carbon spectrum would confirm the presence of the expected number of carbon atoms, with distinct signals for the carboxylic acid carbonyl (~170-180 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight, showing a prominent molecular ion peak [M+H]⁺ at m/z 254.7.

5.2. Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) would provide excellent separation.

-

Chiral Chromatography: Since the C3 position of the piperidine ring is a stereocenter, synthesis from achiral precursors will result in a racemic mixture. Chiral HPLC is required to separate and quantify the individual (R)- and (S)-enantiomers, which is critical as different enantiomers often exhibit vastly different pharmacological activities.

Conclusion and Future Outlook

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is more than a simple chemical; it is a highly adaptable platform for the construction of complex and biologically active molecules. Its well-defined structure, predictable reactivity, and proven relevance as a privileged scaffold make it an indispensable tool for medicinal chemists. Future research will likely focus on synthesizing novel libraries of amides and esters from this core, exploring different substitutions on the benzyl ring, and evaluating these new chemical entities in a broader range of biological assays to uncover new therapeutic leads for CNS disorders, oncology, and beyond.

References

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. ACS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Carl ROTH. (2

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a piperidine derivative with significant potential as a lead compound in the development of novel therapeutics for central nervous system (CNS) disorders.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, particularly those targeting the CNS.[3][4][5] This guide synthesizes the current understanding and outlines the probable mechanisms of action of this compound, drawing from its structural analogy to known pharmacologically active agents. We will delve into its potential roles as a GABA reuptake inhibitor and a cholinesterase inhibitor, providing a robust framework for future research and development. This document is intended to be a living resource, providing both foundational knowledge and actionable experimental protocols to further elucidate the therapeutic promise of this molecule.

Introduction: The Chemical and Pharmacological Landscape

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (Molecular Formula: C₁₃H₁₆ClNO₂) is a versatile chemical intermediate that has garnered interest in the field of medicinal chemistry.[1] Its structure, featuring a piperidine ring, a carboxylic acid group, and a 2-chlorobenzyl substituent, suggests a potential for interaction with various biological targets within the CNS.[1][2] The piperidine moiety is a common feature in many CNS-active drugs, contributing to favorable pharmacokinetic properties and the ability to cross the blood-brain barrier.[5] The exploration of its derivatives has shown promise in developing treatments for conditions such as pain, depression, and neurodegenerative diseases.[1][2]

Postulated Mechanisms of Action

While direct and extensive studies on 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid are not yet abundant, its structural components allow for the formulation of several well-grounded hypotheses regarding its mechanism of action.

GABA Reuptake Inhibition: Modulating a Major Inhibitory Neurotransmitter

The primary inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA).[6][7] The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs).[6][8] Drugs that inhibit this reuptake process, known as GABA reuptake inhibitors (GRIs), lead to an increased concentration of GABA in the synapse, thereby enhancing its inhibitory effects.[6] This mechanism is clinically utilized in anticonvulsant therapies.[6][8]

The piperidine-3-carboxylic acid core of the title compound is structurally analogous to nipecotic acid, a known GABA uptake inhibitor.[9] Furthermore, the clinically used anticonvulsant tiagabine is also a piperidine derivative that selectively inhibits GAT-1.[6][7][8] It is therefore highly plausible that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid acts as a GRI.

Cholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases

The cholinergic system is crucial for cognitive functions, and its decline is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy.[1] Research has indicated that piperidine-containing compounds can effectively inhibit these cholinesterases.[1] A study on piperazine derivatives, which are structurally related to piperidines, found that a compound with a 2-chlorobenzyl group, namely 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited potent BChE inhibitory activity.[10][11] This suggests that the 2-chlorobenzyl moiety in the title compound may contribute to cholinesterase inhibition.

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for this investigation.

In Vitro Binding Assays

Objective: To determine the binding affinity of the compound to human GABA transporters (GAT-1, GAT-2, GAT-3) and cholinesterases (AChE, BChE).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target transporters or enzymes.

-

Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target (e.g., [³H]tiagabine for GAT-1, [³H]ACh for AChE) in the presence of varying concentrations of the test compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (concentration of compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Test Compound Ki (nM) | Control Compound Ki (nM) | Control Compound |

| hGAT-1 | [³H]tiagabine | Experimental Value | 50 | Tiagabine |

| hGAT-2 | [³H]GABA | Experimental Value | >10,000 | Tiagabine |

| hGAT-3 | [³H]GABA | Experimental Value | >10,000 | Tiagabine |

| hAChE | [³H]ACh | Experimental Value | 8 | Donepezil |

| hBChE | [³H]ACh | Experimental Value | 15 | Tacrine |

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency of the compound against AChE and BChE.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and solutions of the test compound at various concentrations.

-

Enzyme Incubation: Pre-incubate the enzyme (AChE from Electrophorus electricus or BChE from equine serum) with the test compound for 15 minutes at 37°C.

-

Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Functional GABA Uptake Assay

Objective: To confirm that binding to GATs translates to functional inhibition of GABA transport.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines expressing the GABA transporter of interest (e.g., GAT-1).

-

Assay Initiation: Incubate the cells with varying concentrations of the test compound.

-

GABA Uptake: Add [³H]GABA to the cells and incubate for a short period (e.g., 10 minutes) to allow for uptake.

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

-

Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ for the inhibition of GABA uptake.

Conclusion and Future Directions

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid represents a promising scaffold for the development of novel CNS therapeutics. Based on its structural characteristics and the known activities of related compounds, the most probable mechanisms of action are GABA reuptake inhibition and cholinesterase inhibition. These two pathways are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and Alzheimer's disease.[1][6][7][9]

The experimental workflows detailed in this guide provide a clear path to validating these hypotheses and fully characterizing the pharmacological profile of this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the desired target. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The insights gained from these investigations will be instrumental in unlocking the full potential of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid and its derivatives as next-generation CNS agents.

References

-

Title: GABA reuptake inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: GABA reuptake inhibitors – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Understanding GABA Uptake Inhibitors in Neurological Research Source: Autechaux.com URL: [Link]

-

Title: GABA Inhibitors - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structural basis of GABA reuptake inhibition - PMC Source: PubMed Central URL: [Link]

-

Title: 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid Source: MySkinRecipes URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC Source: PubMed Central URL: [Link]

-

Title: (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

-

Title: View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole Source: ksphu.kz URL: [Link]

-

Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: PubMed URL: [Link]

-

Title: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 Source: PubChem URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

-

Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: PubMed URL: [Link]

Sources

- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]

- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. nbinno.com [nbinno.com]

- 10. b.aun.edu.eg [b.aun.edu.eg]

- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Biological Activity of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid

This document provides a comprehensive technical overview of the potential biological activities of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally analogous compounds to build a robust investigational framework. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties: it is metabolically stable, can modulate lipophilicity and water solubility, and its conformational flexibility allows it to adapt to the steric requirements of diverse biological targets.[1] These characteristics enhance a molecule's overall "druggability," improving pharmacokinetic profiles (ADME) while often reducing toxicity.[1]

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS 853649-08-8) belongs to this important class of molecules.[2] It is comprised of a piperidine-3-carboxylic acid core functionalized with a 2-chlorobenzyl group at the nitrogen atom. This specific combination of a versatile scaffold and reactive functional groups makes it a compelling candidate for investigation as a chemical intermediate in the synthesis of novel central nervous system (CNS) agents, including potential analgesics and neuromodulatory drugs.[2] This guide will explore its hypothesized biological activities based on compelling evidence from closely related analogs.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is critical for any experimental design.

| Property | Value | Reference |

| CAS Number | 853649-08-8 | [2] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [2] |

| Molecular Weight | 253.73 g/mol | [2] |

| Predicted Boiling Point | 387.0±37.0 °C | [2] |

| Predicted Density | 1.268 g/cm³ | [2] |

Proposed Synthetic Pathway

While specific synthesis routes for this exact molecule are not detailed in the available literature, a plausible pathway can be constructed based on established methods for N-alkylation of piperidine derivatives. A common and effective method involves the reductive amination of a piperidine-3-carboxylic acid ester with 2-chlorobenzaldehyde, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis via reductive amination.

Hypothesized Biological Activity I: Neurodegenerative Disorders

A significant body of research points to the potential for piperidine-based molecules to act as cholinesterase inhibitors, a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's disease (AD).[2]

Mechanism of Action: Cholinesterase Inhibition

The cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft, terminating its signal. Inhibiting these enzymes increases the concentration and duration of ACh, thereby enhancing cholinergic neurotransmission.[2]

Strikingly, a structurally similar compound, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid , has demonstrated extraordinarily potent and selective inhibitory activity against BChE, with an inhibition constant (Ki) of 1.6 ± 0.08 nM.[3][4] This activity was significantly superior to the established AD drug donepezil.[3][4] Given the shared 2-chlorobenzyl moiety, it is a primary hypothesis that 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid may also function as a cholinesterase inhibitor. The molecule could potentially bind to the catalytic or peripheral anionic sites of AChE and BChE, preventing the breakdown of acetylcholine.

Caption: A logical workflow for primary screening.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Rationale: This colorimetric assay provides a rapid and reliable method to quantify AChE and BChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, measured at 412 nm. An inhibitor will slow this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE (from Electrophorus electricus) and BChE (from equine serum) in the buffer to final concentrations of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB in the buffer.

-

Prepare a 10 mM solution of ATCh iodide in the buffer.

-

Prepare a stock solution (e.g., 10 mM) of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

140 µL of sodium phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of the test compound dilution (or vehicle control - DMSO).

-

10 µL of the enzyme solution (AChE or BChE).

-

-

Include a positive control (e.g., Donepezil) and a negative control (no enzyme).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCh solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition versus log[Inhibitor] and calculate the IC₅₀ value using non-linear regression.

-

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine if the observed activity is due to specific inhibition or general toxicity. The MTT assay measures cell viability by assessing the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human neuroblastoma cells (SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in the cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.

-

Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot % Viability versus log[Compound] to determine the CC₅₀ (50% cytotoxic concentration).

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and analysis.

Table 1: Template for Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (nM) | Mode of Inhibition |

|---|---|---|---|---|

| Test Compound | AChE | [Experimental Value] | [Calculated Value] | [e.g., Competitive] |

| Test Compound | BChE | [Experimental Value] | [Calculated Value] | [e.g., Competitive] |

| Donepezil | AChE | [Control Value] | [Control Value] | Competitive |

| Donepezil | BChE | [Control Value] | [Control Value] | Non-competitive |

Table 2: Template for Cytotoxicity Data

| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |

|---|---|---|---|

| Test Compound | SH-SY5Y | 24 | [Experimental Value] |

| Test Compound | SH-SY5Y | 48 | [Experimental Value] |

| Staurosporine | SH-SY5Y | 24 | [Control Value] |

Interpretation: An ideal candidate would exhibit a low IC₅₀ value for the target enzyme and a high CC₅₀ value, indicating high potency and low toxicity, respectively. The ratio of CC₅₀ to IC₅₀ provides the selectivity index, a key parameter in early-stage drug development.

Conclusion and Future Directions

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Based on robust data from structurally related molecules, there are strong reasons to hypothesize its activity as a cholinesterase inhibitor for neurodegenerative diseases and as a potential anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses. Should primary screening yield positive results, future work should focus on detailed mechanistic studies (e.g., Lineweaver-Burk plots for enzyme kinetics), structure-activity relationship (SAR) studies by synthesizing and testing analogs, and eventual progression into preclinical animal models for efficacy and safety evaluation.

References

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Assiut University.

- 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | CAS 853649-08-8. Benchchem.

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[3][5]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. Retrieved from

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Exploration of 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid Structural Analogs

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of structural analogs of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid. This core scaffold represents a valuable starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). This document will delve into the causal reasoning behind synthetic choices, present detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the optimization of this promising class of molecules.

Introduction: The Rationale for Analog Development

The 1-(2-chlorobenzyl)piperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in a wide array of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional space.[1][2] The N-benzyl group, particularly with halogen substitution, is known to interact with various biological targets, including monoamine transporters and sigma receptors.[3][4] Furthermore, piperidine-3-carboxylic acid derivatives have been identified as potent inhibitors of GABA uptake, a mechanism of significant interest for the treatment of neurological disorders such as epilepsy and anxiety.[5]

The parent compound, 1-(2-chlorobenzyl)piperidine-3-carboxylic acid, serves as a chemical intermediate for the synthesis of CNS agents.[6] Its structural features offer multiple avenues for modification to explore and optimize biological activity. This guide will systematically explore these modifications to generate a diverse chemical library for screening and lead optimization.

Strategic Approaches to Analog Synthesis

The generation of a comprehensive library of analogs requires a robust and flexible synthetic strategy. The core molecule can be dissected into three primary regions for modification: the N-aralkyl group, the carboxylic acid moiety, and the piperidine ring itself.

Synthesis of the Core Scaffold: 1-(2-Chlorobenzyl)piperidine-3-carboxylic Acid

The most direct approach to the core scaffold is the N-alkylation of a suitable piperidine-3-carboxylic acid precursor. This method offers high convergence and allows for the late-stage introduction of the desired N-substituent.

Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

-

Starting Materials: Piperidine-3-carboxylic acid (or its ester, e.g., ethyl nipecotate), 2-chlorobenzyl bromide (or chloride), potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq.) in DMF, add K₂CO₃ (2.5 eq.). Stir the suspension at room temperature for 30 minutes to form the carboxylate and deprotonate the secondary amine.

-

Alkylation: Add 2-chlorobenzyl bromide (1.1 eq.) to the reaction mixture. Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[7]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted benzyl bromide.

-

Acidify the aqueous layer to a pH of approximately 5-6 with 1M HCl. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-chlorobenzyl)piperidine-3-carboxylic acid.

-

If an ester was used as the starting material, the crude product from the initial extraction can be subjected to standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture) followed by acidic work-up to yield the desired carboxylic acid.[8]

-

Diversification of the N-Aralkyl Group

The 2-chlorobenzyl moiety plays a crucial role in target engagement. Systematic modification of this group is a primary strategy for SAR exploration.

-

Positional Isomers: Replacing 2-chlorobenzyl bromide with 3-chlorobenzyl or 4-chlorobenzyl bromide in the protocol above allows for the investigation of the impact of the chlorine atom's position on activity.

-

Electronic Effects: A variety of substituted benzyl halides can be employed to probe the influence of electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., trifluoromethyl, nitro) groups on the aromatic ring.

-

Heteroaromatic Analogs: Replacing the benzyl group with heteroaromatic methyl halides (e.g., 2-(chloromethyl)pyridine, 2-(chloromethyl)thiophene) can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties.

Derivatization of the 3-Carboxylic Acid

The carboxylic acid group provides a handle for further derivatization, which can modulate solubility, cell permeability, and introduce new interactions with the biological target.

-

Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide in the presence of a base can yield a variety of esters.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides access to a large library of amides.[9][10] This is a particularly valuable strategy as the amide bond can introduce key hydrogen bonding interactions.

Experimental Protocol: Amide Synthesis via EDC Coupling

-

Activation: To a solution of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM) or DMF, add EDC (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 20 minutes.

-

Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction and Purification: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modification of the Piperidine Ring

Introducing substituents onto the piperidine ring can provide insights into the steric and conformational requirements of the binding pocket. Modern synthetic methods allow for the stereoselective synthesis of substituted piperidines.

-

Starting Material Approach: Commercially available substituted piperidines (e.g., 4-hydroxypiperidine-3-carboxylic acid) can be used as starting materials in the N-alkylation protocol.

-

De Novo Synthesis: For more complex substitution patterns, a de novo synthesis of the piperidine ring may be necessary. Methods such as the catalytic enantioselective synthesis from pyridines offer a powerful way to access a wide variety of chiral 3-substituted piperidines.[1][11][12]

Structure-Activity Relationship (SAR) Exploration

While specific SAR data for 1-(2-chlorobenzyl)piperidine-3-carboxylic acid analogs is not extensively published, we can extrapolate from related chemical series to guide our analog design.

| Modification Site | Structural Change | Hypothesized Impact on Activity | Rationale |

| N-Aralkyl Group | Move Cl from 2- to 4-position | May alter selectivity for different transporters or receptors. | The position of the halogen affects the electrostatic potential and steric profile of the benzyl ring.[3] |

| Replace Cl with OMe | Could increase potency at certain targets through new H-bond acceptor interactions. | Introduction of different functional groups can probe electronic and steric requirements of the binding site.[13] | |

| Replace benzyl with pyridyl | May improve solubility and introduce a basic handle for salt formation. | Heteroaromatics can alter pKa and introduce new binding interactions. | |

| 3-Carboxylic Acid | Convert to methyl ester | Increases lipophilicity, potentially improving cell permeability. | Esterification removes the acidic proton and increases lipophilicity. |

| Convert to primary amide | Introduces H-bond donor and acceptor capabilities. | The amide group can form crucial hydrogen bonds with target proteins.[14] | |

| Convert to N-benzyl amide | Increases steric bulk and lipophilicity. | Probes the size of the binding pocket around the 3-position. | |

| Piperidine Ring | Add 4-hydroxy group | Increases polarity and introduces a H-bond donor/acceptor. | Can improve solubility and provide a new vector for target interaction. |

| (S)- vs (R)-enantiomer | Likely to exhibit significant differences in potency. | Biological targets are chiral, leading to stereospecific interactions.[10] |

dot

Caption: A decision tree for the systematic exploration of the SAR of 1-(2-chlorobenzyl)piperidine-3-carboxylic acid analogs.

Biological Evaluation: A Focus on GABA Uptake Inhibition

Given the prevalence of the piperidine-3-carboxylic acid moiety (nipecotic acid) in GABA uptake inhibitors, a primary biological evaluation of the synthesized analogs should focus on this target.

Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a cell-based assay using a fluorescent GABA analog or radiolabeled GABA to quantify the inhibitory activity of the test compounds.

-

Cell Culture: Utilize a cell line that endogenously or recombinantly expresses a GABA transporter (e.g., GAT1), such as HEK293-GAT1 cells. Culture the cells to confluency in appropriate media.

-

Assay Preparation:

-

Plate the cells in a 96-well plate.

-

Prepare serial dilutions of the test compounds and a known GAT1 inhibitor (e.g., tiagabine) as a positive control.

-

-

Uptake Inhibition:

-

Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with the test compounds or control for 15-30 minutes at 37 °C.

-

Initiate the uptake by adding a solution containing [³H]-GABA or a fluorescent GABA analog.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37 °C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the internalized substrate.

-

Quantify the amount of internalized substrate using a scintillation counter (for [³H]-GABA) or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

-

dot

Caption: A generalized workflow from analog synthesis to biological evaluation for GABA uptake inhibition.

Conclusion and Future Directions

The 1-(2-chlorobenzyl)piperidine-3-carboxylic acid scaffold provides a rich foundation for the development of novel CNS-active agents. The synthetic strategies outlined in this guide enable the systematic exploration of the chemical space around this core structure. By modifying the N-aralkyl group, the 3-carboxylic acid moiety, and the piperidine ring, researchers can generate diverse libraries of analogs for biological screening. The initial focus on GABA uptake inhibition is a logical starting point, but the broad potential of this scaffold suggests that screening against other CNS targets, such as sigma receptors and monoamine transporters, may also yield valuable therapeutic leads. A thorough investigation of the stereochemistry at the 3-position will be critical for optimizing potency and selectivity. This structured approach, combining versatile synthesis with targeted biological evaluation, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

-

Rowley, M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

-

Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0831. Available at: [Link]

-

Yadav, J. S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(7), 899-905. Available at: [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

- af Ekenstam, B. T., & Pettersson, B. G. (1960). U.S. Patent No. 2,955,111. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Retrieved from [Link]

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]

-

Campo, B., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1435-1447.e10. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(23), 7306. Available at: [Link]

-

Page, B. D. G., et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1236-1241. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid. Retrieved from [Link]

-

Maulide, N., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11765-11774. Available at: [Link]

-

Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega, 6(31), 20505-20515. Available at: [Link]

-

Jacobson, K. A., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 58(3), 1384-1397. Available at: [Link]

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]

-

de Oliveira, A. C., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 5(2), 1133-1142. Available at: [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3858. Available at: [Link]

-

Kennedy, J. H., & Ashley, D. L. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 6(40), 26585-26593. Available at: [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Available at: [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (2017).

Sources

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 13. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Elucidation of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

Introduction

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is a substituted piperidine derivative with significant value as a structural motif and intermediate in medicinal and organic chemistry.[1][2] Its framework is particularly relevant in the synthesis of novel pharmaceutical compounds, especially those targeting the central nervous system (CNS).[1][2] An unambiguous structural confirmation is paramount for any downstream application, from drug discovery pipelines to materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this molecule. We will explore not just the data itself, but the underlying principles that make these techniques the cornerstones of modern chemical analysis.

The molecular formula of the compound is C₁₃H₁₆ClNO₂, corresponding to a molecular weight of 253.73 g/mol .[1]

Molecular Structure and Conformation

The foundational step in any spectroscopic analysis is understanding the molecule's basic architecture. The structure combines a saturated heterocyclic piperidine ring, a flexible 2-chlorobenzyl group attached to the nitrogen, and a carboxylic acid substituent at the 3-position of the piperidine ring. The presence of a stereocenter at the C3 position means the compound is chiral, though this guide will focus on the general spectroscopic features applicable to either enantiomer or the racemic mixture.

Caption: Molecular structure of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure, connectivity, and even stereochemistry.

Methodological Approach: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred for carboxylic acids due to their ability to dissolve the polar compound and keep the acidic proton in solution for observation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping signals of the piperidine ring.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum can be divided into three main regions: the aromatic region, the aliphatic region (benzylic and piperidine protons), and the downfield region for the carboxylic acid proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.[5] |

| Aromatic (Ar-H) | 7.20 - 7.50 | Multiplet | 4H | Protons on the 2-chlorobenzyl group exhibit complex splitting patterns due to coupling with each other. The electron-withdrawing chlorine atom influences their chemical shifts. |

| Benzylic (-N-CH₂ -Ar) | ~3.60 - 4.00 | Singlet | 2H | These protons are adjacent to the nitrogen and the aromatic ring, placing them in this chemical shift range. They typically appear as a sharp singlet. |

| Piperidine (-CH -COOH) | ~2.80 - 3.20 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid (C3) is deshielded by the electron-withdrawing substituent. |

| Piperidine (N-CH₂ -) | ~2.50 - 3.00 | Multiplet | 4H | The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded. |

| Piperidine (-CH₂ -) | ~1.50 - 2.20 | Multiplet | 4H | The remaining piperidine protons (C4 and C5) are in a more shielded, aliphatic environment.[6] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C =O) | > 170 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms. |

| Aromatic (Ar-C -Cl) | ~133 - 136 | The carbon directly attached to the chlorine atom is deshielded. |

| Aromatic (Ar-C -CH₂) | ~137 - 140 | The quaternary carbon of the aromatic ring attached to the benzylic group. |

| Aromatic (Ar-CH ) | ~127 - 132 | Aromatic carbons show signals in this characteristic region. |

| Benzylic (-N-CH₂ -Ar) | ~58 - 63 | This carbon is deshielded by both the adjacent nitrogen and the aromatic ring. |

| Piperidine (C H-COOH) | ~40 - 45 | The C3 carbon is in a typical aliphatic range but slightly deshielded by the COOH group. |

| Piperidine (N-CH₂ -) | ~50 - 55 | Carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded. |

| Piperidine (-CH₂ -) | ~24 - 30 | The remaining piperidine carbons (C4 and C5) are in a standard aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Methodological Approach: Ionization and Analysis

The choice of ionization method is key. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, often yielding a strong signal for the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Employ ESI in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

MS² (Tandem MS) Scan: Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides data on the structural components of the molecule.

Analysis of Mass Spectra

Molecular Ion Peak: The calculated monoisotopic mass of C₁₃H₁₆ClNO₂ is 253.0869 g/mol . In an ESI-MS experiment, this would be observed as the [M+H]⁺ ion at m/z 254.0942. A critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: the primary peak (M) and a smaller peak at two mass units higher (M+2), with a characteristic intensity ratio of approximately 3:1.

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments. For 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, the most probable fragmentation involves the cleavage of the benzylic C-N bond, which is inherently labile.

-

Formation of the 2-Chlorobenzyl Cation (m/z 125): The most significant fragmentation is the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. This yields the highly stable 2-chlorobenzyl cation (or its tropylium ion equivalent). This fragment is often the base peak in the spectrum.[7] The characteristic 3:1 isotopic pattern for chlorine would be observed at m/z 125 and m/z 127.

-

Loss of the Carboxylic Acid Group: Another common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da).[8] This would result in fragments corresponding to [M-COOH]⁺.

Sources

- 1. 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid|CAS 853649-08-8 [benchchem.com]

- 2. 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. b.aun.edu.eg [b.aun.edu.eg]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

The Piperidine Scaffold: A Nexus of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its frequent appearance in both natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold".[1] This guide delves into the core therapeutic targets of piperidine derivatives, offering a technical exploration of their mechanisms of action, and providing detailed, field-proven experimental methodologies for their evaluation.

The Physicochemical Advantage of the Piperidine Moiety

The enduring prevalence of the piperidine motif in drug design is not coincidental; it is rooted in its advantageous physicochemical and structural properties. The saturated, chair-conformed ring allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring provides a crucial handle for modulating pharmacokinetic properties. As a hydrogen bond acceptor, and in its protonated state as a donor, this nitrogen atom allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Therapeutic Targeting: A Multifaceted Approach

Piperidine derivatives have been successfully developed to interact with a wide array of biological targets, leading to treatments for a diverse range of diseases. This guide will explore three major areas of therapeutic intervention: enzyme inhibition, receptor modulation, and anticancer activity.

Enzyme Inhibition: A Classic Strategy for Therapeutic Intervention

The ability of piperidine derivatives to act as potent and selective enzyme inhibitors has been a cornerstone of their therapeutic success. By blocking the activity of key enzymes, these compounds can modulate physiological pathways implicated in disease.

Cholinesterase Inhibition: A Pillar in Alzheimer's Disease Therapy

A prime example of the therapeutic success of piperidine-based enzyme inhibitors is in the management of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of the disease.[3] Donepezil, a well-known piperidine derivative, is a leading drug among acetylcholinesterase inhibitors.[4] The benzyl-piperidine group of Donepezil plays a crucial role in binding to the catalytic site of AChE.[5]

| Compound | Target Enzyme | IC50 Value |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |

Table 1: Inhibitory activities of various piperidine derivatives against Acetylcholinesterase (AChE), with IC50 values indicating their potency.[3]

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of a piperidine derivative against AChE.[1][6][7][8]